molecular formula C18H17Cl2N5O2 B264601 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No. B264601
M. Wt: 406.3 g/mol
InChI Key: HEAKUVLTQFRLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. In

Mechanism of Action

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine exerts its effects by binding to a specific receptor on the surface of microglia called the receptor for advanced glycation end products (RAGE). This binding inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines and chemokines. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine also reduces the production of beta-amyloid by inhibiting the expression of the enzyme beta-secretase.
Biochemical and Physiological Effects:
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response in the brain. It also reduces the production of beta-amyloid, which is believed to contribute to the disease process in Alzheimer's disease. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease and has shown promising results in reducing neuroinflammation and beta-amyloid production. However, one limitation is that the exact mechanism of action of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further elucidate its mechanism of action and identify other potential targets for therapeutic intervention. Another area of research is to investigate the potential use of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in other neurological disorders that involve neuroinflammation, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in human clinical trials.

Synthesis Methods

The synthesis of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate and ammonium acetate to yield the tetrazolo[1,5-a]pyrimidine ring system. The final product is obtained by reducing the ketone group with sodium borohydride.

Scientific Research Applications

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has also been shown to reduce the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients and is believed to contribute to the disease process.

properties

Product Name

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Molecular Formula

C18H17Cl2N5O2

Molecular Weight

406.3 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H17Cl2N5O2/c1-26-16-6-4-10(8-17(16)27-2)14-9-15(25-18(21-14)22-23-24-25)11-3-5-12(19)13(20)7-11/h3-8,14-15H,9H2,1-2H3,(H,21,22,24)

InChI Key

HEAKUVLTQFRLSZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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